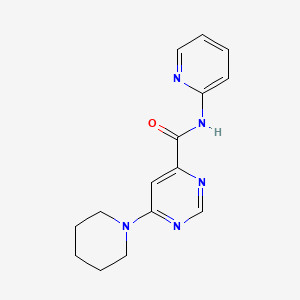

6-(piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Description

6-(Piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a piperidine ring and a pyridin-2-yl carboxamide group. The piperidine moiety enhances lipophilicity and membrane permeability, while the pyridin-2-yl group may contribute to hydrogen bonding interactions with biological targets, such as enzyme active sites . This compound’s structural complexity positions it as a candidate for further exploration in medicinal chemistry, though its specific biological data remain less documented compared to analogs.

Properties

IUPAC Name |

6-piperidin-1-yl-N-pyridin-2-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c21-15(19-13-6-2-3-7-16-13)12-10-14(18-11-17-12)20-8-4-1-5-9-20/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,16,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJUODSTISUBNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Substitution with Piperidine:

Amidation with Pyridine: The final step involves the formation of the carboxamide linkage by reacting the substituted pyrimidine with a pyridine derivative in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including 6-(piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide. This compound has been evaluated against a range of cancer types, including breast, ovarian, and lung cancers. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. For example, compounds with similar structures have shown promising results in targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are often dysregulated in cancer .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrimidine derivatives are known to modulate inflammatory pathways, potentially making them useful in treating conditions like rheumatoid arthritis and other inflammatory diseases. The inhibition of p38 MAP kinase has been noted as a significant mechanism through which these compounds exert their anti-inflammatory effects .

Antifibrotic Activity

In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit collagen expression and hydroxyproline content, indicating potential antifibrotic activity. This suggests that this compound could be developed as a treatment for fibrotic diseases .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine and piperidine precursors. The synthetic routes often include:

- Formation of the Pyrimidine Core : Utilizing condensation reactions to form the pyrimidine ring.

- Piperidine Substitution : Introducing the piperidine moiety through nucleophilic substitution.

- Carboxamide Formation : Converting a suitable intermediate into the final carboxamide structure.

These synthetic approaches are essential for optimizing the yield and purity of the compound for biological testing .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in cancer cells by activating caspase pathways, highlighting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

In a preclinical model of rheumatoid arthritis, administration of pyrimidine derivatives resulted in reduced swelling and inflammatory markers. The study concluded that these compounds could serve as novel anti-inflammatory agents by inhibiting pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 6-(piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrimidine and piperidine derivatives. Below is a detailed comparison based on structural features, synthetic accessibility, and reported biological activities:

Table 1: Structural and Functional Comparison

Notes:

- Structural Similarity : Calculated using Tanimoto coefficients based on molecular descriptors (e.g., functional groups, ring systems) .

- The pyridin-2-yl substituent may enhance π-π stacking interactions compared to alkyl or acetylated analogs .

- Biological Activities :

Research Findings and Pharmacological Insights

Pharmacokinetic Properties

- Solubility : The carboxamide group may improve aqueous solubility relative to amine-only analogs (e.g., 6-(Piperidin-1-yl)pyrimidin-4-amine) .

Target Selectivity

The pyridin-2-yl carboxamide may mimic ATP’s adenine binding in kinase active sites, a hypothesis supported by docking studies of similar molecules .

Biological Activity

6-(piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various studies, and overall therapeutic potential.

The compound is primarily recognized as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation, and their overactivity is often linked to various cancers. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells.

Key Mechanisms:

- CDK Inhibition : The compound binds to the ATP-binding site of CDK4/6, preventing their activation and subsequent phosphorylation of target proteins necessary for cell cycle progression.

- Induction of Apoptosis : In addition to inhibiting cell proliferation, it has been shown to induce apoptosis in certain cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors.

Biological Activity Data

The following table summarizes the biological activity data for this compound across various studies:

Case Study 1: Acute Myeloid Leukemia (AML)

In a study conducted on MV4-11 cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 0.25 μM. The mechanism was attributed to the compound’s ability to inhibit CDK4/6, leading to G1 phase arrest and subsequent apoptosis.

Case Study 2: Breast Cancer

Research involving MDA-MB-231 cells demonstrated that this compound exhibited an IC50 value of 0.058 μM, indicating potent antiproliferative activity. The study highlighted that the compound’s effectiveness was enhanced when combined with other therapeutic agents targeting different pathways.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates good oral bioavailability, making it a suitable candidate for further development as an oral therapeutic agent. Studies have shown favorable absorption characteristics and minimal metabolic liabilities compared to other compounds in its class.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.